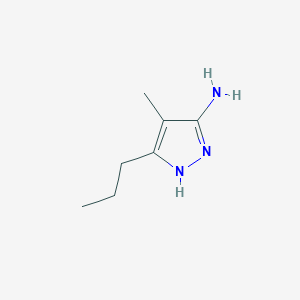
4-methyl-3-propyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-3-propyl-1H-pyrazol-5-amine is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, specifically, features a pyrazole ring substituted with a methyl group at the 4-position, a propyl group at the 3-position, and an amino group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-propyl-1H-pyrazol-5-amine can be achieved through various methods. One common approach involves the cyclocondensation of hydrazine with a suitable 1,3-diketone or β-ketoester, followed by functional group modifications . For instance, the reaction of 3-propyl-2,4-pentanedione with hydrazine hydrate under reflux conditions can yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs scalable and efficient methods such as one-pot reactions and multi-component reactions. These methods are designed to minimize the number of steps and maximize yield. For example, a one-pot synthesis involving the condensation of an aldehyde, a hydrazine, and a β-ketoester can be used to produce this compound in high yields .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-propyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The methyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, hydrazine derivatives, and various substituted pyrazoles .
Scientific Research Applications
4-methyl-3-propyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methyl-3-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazol-5-amine: Similar structure but with a phenyl group instead of a propyl group.
4-amino-1-methyl-3-propylpyrazole-5-carboxamide: Contains an additional carboxamide group.
5-amino-3-methyl-1-phenylpyrazole: Similar structure but with an amino group at the 5-position and a phenyl group at the 1-position.
Uniqueness
4-methyl-3-propyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13N3 |
|---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
4-methyl-5-propyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C7H13N3/c1-3-4-6-5(2)7(8)10-9-6/h3-4H2,1-2H3,(H3,8,9,10) |
InChI Key |
FSMMSZGMGTYIPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=NN1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


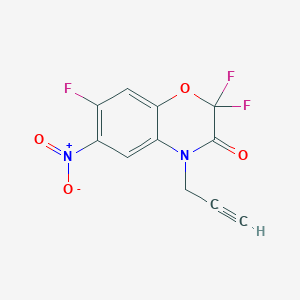
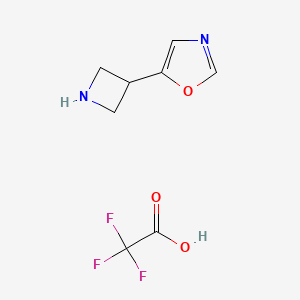
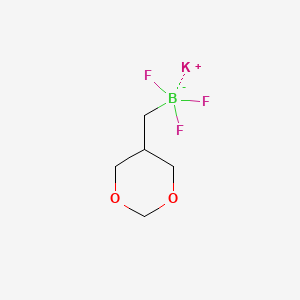
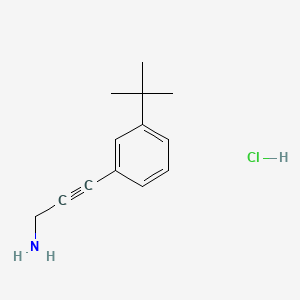
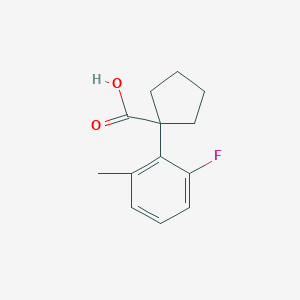
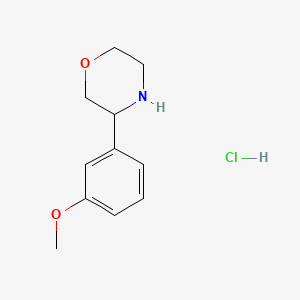
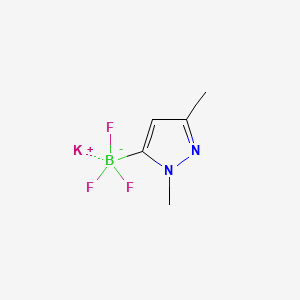
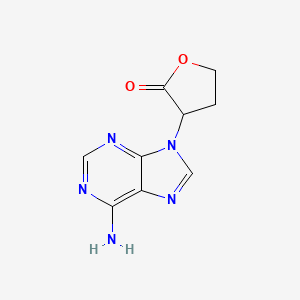
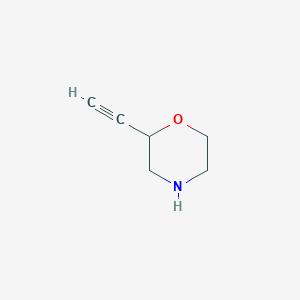
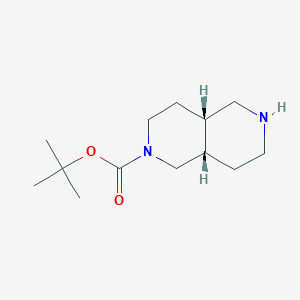
![3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B13477819.png)
![ethyl 1-(iodomethyl)-3-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13477821.png)
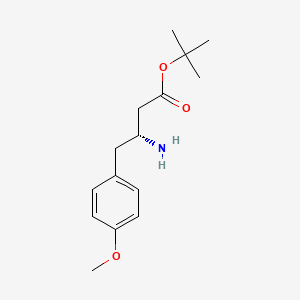
![5-(2-Fluorophenyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13477829.png)
